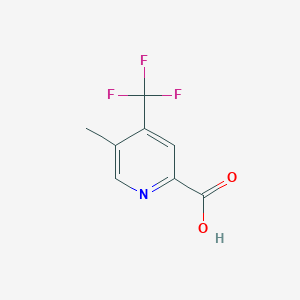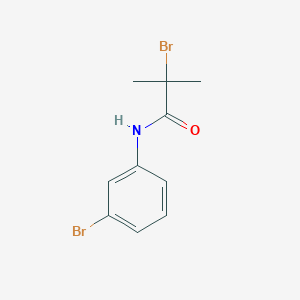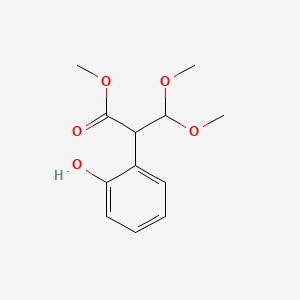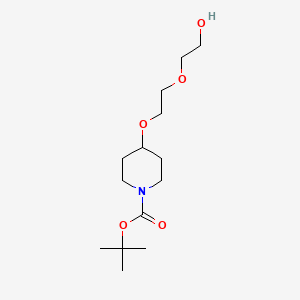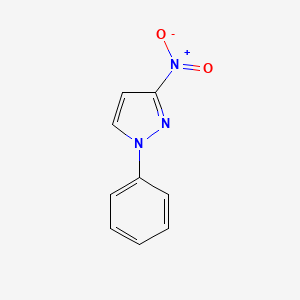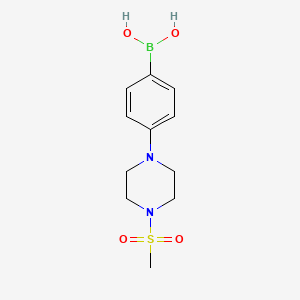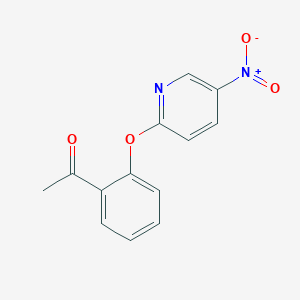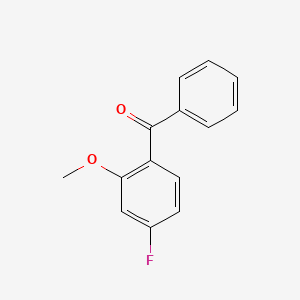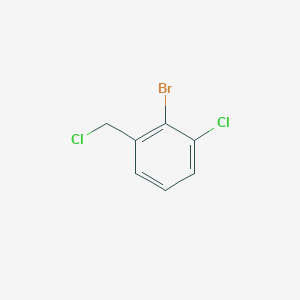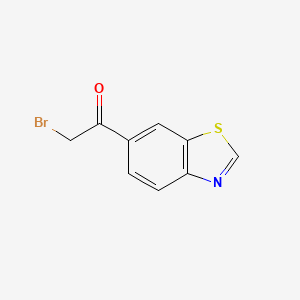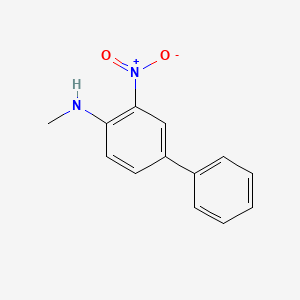
n-Methyl-3-nitrobiphenyl-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-3-nitrobiphenyl-4-amine is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and an amine group (-NH2) attached to a biphenyl structure, with a methyl group (-CH3) attached to the nitrogen atom of the amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-3-nitrobiphenyl-4-amine typically involves the nitration of biphenyl followed by amination and methylation steps. One common method is as follows:
Nitration: Biphenyl is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Amination: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Methylation: The resulting amine is methylated using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-3-nitrobiphenyl-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives or other oxidized products.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
n-Methyl-3-nitrobiphenyl-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of n-Methyl-3-nitrobiphenyl-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro and amine groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
n-Methyl-4-nitroaniline: Similar structure but with a single benzene ring.
3-Nitrobiphenyl-4-amine: Lacks the methyl group on the amine.
n-Methyl-3-nitroaniline: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
n-Methyl-3-nitrobiphenyl-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both nitro and amine groups on a biphenyl structure provides a versatile platform for further chemical modifications and applications.
Propiedades
Número CAS |
25877-78-5 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
N-methyl-2-nitro-4-phenylaniline |
InChI |
InChI=1S/C13H12N2O2/c1-14-12-8-7-11(9-13(12)15(16)17)10-5-3-2-4-6-10/h2-9,14H,1H3 |
Clave InChI |
LTDSADSPDPDWRR-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


